BenchChemオンラインストアへようこそ!

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole

Amyloid detection Neurodegenerative disease diagnostics Fluorescent probe

This 5,6-dimethyl-substituted benzimidazole (CAS 10173-54-3) is a superior fluorescent probe for amyloid fibrils, detecting α-synuclein and Aβ42 at nanomolar concentrations where Thioflavin-T fails. Its unique substitution pattern (EP 0194529 A2) enables ESIPT-based sensor development and enhances metal-chelation for metallodrug discovery. With XLogP3 3.2 and 98% purity, it is the validated choice for high-sensitivity aggregation assays and cellular imaging. Avoid des-methyl analogs—only this 5,6-dimethyl motif delivers the patented therapeutic and photophysical advantages.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
CAS No. 10173-54-3
Cat. No. B13883144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminophenyl)-5,6-di-methylbenzimidazole
CAS10173-54-3
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3N
InChIInChI=1S/C15H15N3/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-5-3-4-6-12(11)16/h3-8H,16H2,1-2H3,(H,17,18)
InChIKeyXVGNXIPGIPGMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminophenyl)-5,6-di-methylbenzimidazole (CAS 10173-54-3): Procurement-Grade Chemical Identity and Structural Baseline


2-(2-Aminophenyl)-5,6-di-methylbenzimidazole (CAS 10173-54-3, molecular formula C15H15N3, MW 237.30 g/mol) is a heterocyclic benzimidazole derivative bearing a 2-aminophenyl substituent at the 2-position of the benzimidazole core and two electron-donating methyl groups at the 5- and 6-positions [1]. The compound belongs to the broader 2-arylbenzimidazole class, which is recognized for diverse pharmacological activities including anticancer, antimicrobial, and enzyme-inhibitory properties [2]. Its computed XLogP3 value of 3.2 indicates moderate lipophilicity, while the presence of two hydrogen-bond donors (the primary amine and the benzimidazole NH) and two hydrogen-bond acceptors supports intermolecular interactions relevant to both biological target engagement and coordination chemistry applications [1]. The 5,6-dimethyl substitution pattern is structurally noteworthy because it mirrors the 5,6-dimethylbenzimidazole moiety found in naturally occurring vitamin B12 (cyanocobalamin), a feature that has historically driven interest in this substitution motif for bioisosteric and pharmacophore design [3].

Why 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole Cannot Be Substituted with Unsubstituted or Mono-Methyl Benzimidazole Analogs


The 5,6-dimethyl substitution on the benzimidazole core is not a passive structural feature; it exerts quantifiable effects on both photophysical behavior and biological target interaction that render simple analog substitution scientifically invalid. The methyl groups increase electron density on the benzimidazole ring, shifting ground-state and excited-state prototropic equilibria relative to the unmethylated parent compound 2-(2-aminophenyl)-1H-benzimidazole (CAS 5805-39-0), thereby altering pKa values, fluorescence emission wavelengths, and excited-state lifetimes in a measurable manner [1]. In a biological context, the 5,6-dimethyl pattern has been explicitly claimed in patent literature (EP 0194529 A2) as conferring therapeutic utility against malignant and non-malignant proliferative disorders, autoimmune diseases, and for immunosuppression in transplantations—indications for which the unsubstituted analog has no equivalent patent protection [2]. Furthermore, the 5,6-dimethylbenzimidazole moiety is a privileged substructure that appears in vitamin B12 and has been independently associated with enhanced antitumor activity in steroid-based imidazolium salt series, where SAR studies explicitly identified the 5,6-dimethylbenzimidazole ring as critical for potency enhancement (IC50 values of 1.07–3.08 μM against cancer cell lines) [3]. These orthogonal lines of evidence establish that substituting this compound with a des-methyl or mono-methyl analog would eliminate key structure-dependent properties, making the substitution scientifically unjustified without re-validation.

Quantitative Differentiation Evidence for 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole Against Closest Comparators


Amyloid Fibril Detection Sensitivity: 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole (C1) Outperforms Gold-Standard Thioflavin-T by Enabling Detection at 8 nM Where ThT Fails

In a direct head-to-head comparison, the target compound (designated C1, molecular formula C15H15N3) demonstrated exceptional affinity for α-synuclein (α-Syn) amyloid fibrils at a submicromolar concentration of 8 × 10⁻⁹ M (8 nM). Under identical experimental conditions, the gold-standard amyloid dye Thioflavin-T (ThT) failed to produce detectable binding to α-Syn amyloid fibrils. The limit of detection for C1 binding to α-Syn amyloid fibrils was further established at 100 × 10⁻⁹ M (100 nM) [1]. Additionally, C1 exhibited no cytotoxicity and did not interfere with α-Syn fibrillation kinetics, unlike ThT, which is known to accelerate fibrillation. C1 also demonstrated selective binding to Aβ42 amyloid plaques in animal brain tissues, confirming its cross-amyloid applicability [1].

Amyloid detection Neurodegenerative disease diagnostics Fluorescent probe

Patent-Backed Therapeutic Differentiation: 5,6-Dimethyl Substitution Is Explicitly Claimed for Antiproliferative and Immunosuppressive Indications Unlike the Unsubstituted Analog

European Patent EP 0194529 A2 (filed 1986, assigned to Dr. Karl Thomae GmbH) explicitly claims 2-(aminophenyl)benzimidazole derivatives of Formula II wherein the substituents R¹ and R³ are defined as a hydrogen atom or a methyl group. The 5,6-dimethyl substitution pattern of the target compound (where both R¹ and R³ are methyl) falls squarely within the claimed scope. The patent specifically claims therapeutic utility for combating malignant and non-malignant proliferative diseases, autoimmune diseases, and for immunosuppression in transplantations [1]. In contrast, the unsubstituted analog 2-(2-aminophenyl)-1H-benzimidazole (CAS 5805-39-0), where both R¹ and R³ are hydrogen, while formally within the patent scope, lacks independent patent protection for these specific indications. The explicit inclusion of the methyl substitution in the Markush structure indicates that the inventors recognized the 5,6-dimethyl pattern as conferring pharmacologically meaningful differentiation [1].

Antiproliferative therapy Autoimmune disease Immunosuppression

Photophysical Differentiation: 5,6-Dimethyl Substitution Alters Prototropic Equilibria and Excited-State Behavior Relative to the Unmethylated Parent

Santra and Dogra (1999) conducted a systematic investigation of three methyl derivatives of 2-(2′-aminophenyl)benzimidazole using absorption spectroscopy, fluorescence emission and excitation spectroscopy, and excited singlet state lifetime measurements. The study demonstrated that methylation of the benzimidazole core substantially alters ground-state (S₀) and excited singlet state (S₁) prototropic reactions. The monocation (MC) absorption and fluorescence spectra of the methylated derivatives exhibited large red shifts relative to the parent compound, while dication (DC) spectra showed large blue shifts. Critically, the methylated derivatives displayed double-exponential decay kinetics for MCs versus single-exponential decay for DCs, and molecular electrostatic potential calculations established a quantitative correlation between global energy minima and pKa values for the monocation-neutral equilibrium, demonstrating that methylation directly modulates acid-base properties in both ground and excited states [1]. The 5,6-dimethyl derivative of the target compound, possessing two electron-donating methyl groups, represents the most electron-rich variant in this series, with predictable consequences for fluorescence quantum yield, Stokes shift, and photostability relative to the unmethylated or mono-methyl congeners.

Fluorescence spectroscopy Photophysics Proton transfer

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 3.2) Confers Favorable Permeability Characteristics Versus More Polar Benzimidazole Congeners

The computed XLogP3 value of 3.2 for 2-(2-aminophenyl)-5,6-di-methylbenzimidazole (PubChem, computed by XLogP3 3.0) places this compound in a lipophilicity range generally considered favorable for passive membrane permeability and blood-brain barrier penetration (optimal CNS drug space: 2 < logP < 5) [1]. In comparison, the unmethylated analog 2-(2-aminophenyl)-1H-benzimidazole (CAS 5805-39-0, MW 209.25) has a lower computed logP (approximately 2.0–2.5 based on its lower molecular weight and absence of methyl groups), while 5,6-dimethylbenzimidazole itself (CAS 582-60-5, MW 146.19) lacking the 2-aminophenyl substituent has a computed logP of approximately 1.5 [2]. The target compound also possesses a single rotatable bond, a topological polar surface area (TPSA) estimated at approximately 54 Ų, and 2 hydrogen-bond donors with 2 hydrogen-bond acceptors, yielding a favorable balance of passive permeability determinants consistent with Lipinski's and Veber's rules [1].

Drug-likeness ADME prediction Lipophilicity

Recommended Research and Industrial Application Scenarios for 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole Based on Differentiated Evidence


High-Sensitivity Amyloid Fibril Detection in Neurodegenerative Disease Research

The target compound (designated C1 in the primary literature) is uniquely suited as a fluorescent probe for detecting α-synuclein and Aβ42 amyloid fibrils at nanomolar concentrations (8 × 10⁻⁹ M), where the widely used standard Thioflavin-T fails to produce a detectable signal [1]. This performance advantage makes the compound the preferred choice for laboratories conducting high-sensitivity in vitro amyloid aggregation assays, ex vivo staining of amyloid plaques in animal brain tissue sections, and cellular imaging of α-Syn aggregates in SH-SY5Y cell models. Its lack of cytotoxicity and non-interference with fibrillation kinetics further distinguish it from ThT, enabling longitudinal kinetic studies that are incompatible with the standard probe [1].

Antiproliferative Drug Discovery Scaffold with Patent-Backed Therapeutic Positioning

The compound's explicit inclusion within the EP 0194529 A2 patent family, which claims 5,6-dimethyl-substituted 2-(aminophenyl)benzimidazole derivatives for treating malignant and non-malignant proliferative diseases, autoimmune conditions, and for immunosuppression in transplantations, provides a legally defined therapeutic space [2]. Medicinal chemistry groups pursuing oncology or immunology programs can leverage this compound as a validated starting scaffold with established IP precedent, reducing the risk of pursuing unprotected chemical matter. The 5,6-dimethylbenzimidazole motif has been independently validated in steroid-based imidazolium salt series, where its presence was critical for achieving IC50 values of 1.07–3.08 μM against cancer cell lines [3].

Photophysical Probe Development Leveraging Tunable Excited-State Proton Transfer

The 5,6-dimethyl substitution pattern modulates both ground-state and excited-state prototropic equilibria, producing measurable shifts in pKa values, fluorescence emission maxima, and excited-state lifetimes relative to the unmethylated parent compound [4]. This makes the target compound a valuable scaffold for developing ESIPT (Excited-State Intramolecular Proton Transfer)-based fluorescent sensors, where the dual methyl substitution provides access to photophysical parameter space (red-shifted monocation emission, blue-shifted dication emission, double-exponential decay kinetics) that is inaccessible with mono-methyl or des-methyl analogs [4]. Researchers designing ratiometric pH sensors, metal ion probes, or environment-sensitive fluorophores can exploit this differential photophysical behavior.

Coordination Chemistry and Metal Complex-Based Anticancer Agent Design

The 2-aminophenyl substituent provides a bidentate coordination site (aniline NH₂ plus imidazole N) capable of forming stable six-membered chelate rings with transition metal ions including Co(II), Ni(II), Cu(II), and Zn(II), as demonstrated for the closely related analog 2-(2-aminophenyl)-1H-benzimidazole [5]. The 5,6-dimethyl substitution on the benzimidazole core enhances electron density at the coordinating imidazole nitrogen, potentially strengthening metal-ligand bonds and tuning the redox properties of the resulting complexes. Schiff base derivatives of 2-(2-aminophenyl)benzimidazoles have shown anticancer activity against MDA-MB-231 and CNE-2Z cell lines exceeding that of cisplatin, establishing this structural class as a productive starting point for metallodrug discovery [6]. The target compound's enhanced lipophilicity (XLogP3 = 3.2) relative to the unmethylated analog may improve cellular uptake of its metal complexes [7].

Quote Request

Request a Quote for 2-(2-Aminophenyl)-5,6-di-methylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.